molecular formula C8H9BrFN B6144006 (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine CAS No. 1212376-96-9

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine

Cat. No.: B6144006
CAS No.: 1212376-96-9
M. Wt: 218.07 g/mol
InChI Key: GLMDQQAMANPGCU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring, attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine typically involves the following steps:

    Bromination: The starting material, 4-fluoroacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-fluoroacetophenone.

    Reduction: The brominated product is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination: Finally, the alcohol is converted to the amine through a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted phenyl ethanamines.

Scientific Research Applications

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-amine
  • (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine
  • (1S)-1-(3-iodo-4-fluorophenyl)ethan-1-amine

Uniqueness

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can result in distinct chemical and biological properties compared to other similar compounds. The presence of both bromine and fluorine can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S)-1-(3-bromo-4-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMDQQAMANPGCU-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.